N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide
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Overview
Description
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridin-3-yl group, a phenylsulfonyl group, and a 2,3-dimethylphenyl group attached to a glycinamide backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be conducted at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N2-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide
- N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-4-ylglycinamide
Uniqueness
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylgly
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C21H21N3O3S/c1-16-8-6-12-20(17(16)2)24(28(26,27)19-10-4-3-5-11-19)15-21(25)23-18-9-7-13-22-14-18/h3-14H,15H2,1-2H3,(H,23,25) |
InChI Key |
PKXIYYLUGGYTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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